Taste Threshold Concentration: 2-Phenyl-2-butenal (10 ppm) vs. α-Amylcinnamaldehyde (40 ppm) vs. α-Hexylcinnamaldehyde (5 ppm)
2-Phenyl-2-butenal imparts its characteristic green, vegetative, floral, cocoa, and nutty taste profile at a concentration of 10 ppm . By comparison, α-amylcinnamaldehyde (2-pentylcinnamaldehyde) delivers its sweet, floral, spice-like character at 40 ppm—a fourfold higher concentration—while α-hexylcinnamaldehyde (2-hexylcinnamaldehyde) exhibits taste characteristics at 5 ppm, half the concentration of 2-phenyl-2-butenal [1]. These data, derived from standardized taste characterization studies, establish a potency rank order of α-hexyl > 2-phenyl-2-butenal > α-amyl within this congeneric series.
| Evidence Dimension | Taste characteristic concentration (ppm) |
|---|---|
| Target Compound Data | 10 ppm (green, vegetative, floral, cocoa, nutty taste) |
| Comparator Or Baseline | α-Amylcinnamaldehyde: 40 ppm (sweet, floral, spice-like); α-Hexylcinnamaldehyde: 5 ppm (sweet, waxy, floral, green, citrus) |
| Quantified Difference | 2-Phenyl-2-butenal is 4× more potent than α-amylcinnamaldehyde; 2× less potent than α-hexylcinnamaldehyde |
| Conditions | Standardized taste evaluation in aqueous/diluent media; reported as concentration at which characteristic taste profile is described |
Why This Matters
For procurement, this 4× potency differential versus α-amylcinnamaldehyde directly impacts the mass of material required to achieve equivalent sensory intensity, affecting both cost-in-use and formulation concentration limits.
- [1] ChemicalBook. alpha-Hexylcinnamaldehyde (101-86-0) Taste Threshold Values. 2026. View Source
